B1577825 Brevinin-1V

Brevinin-1V

Cat. No.: B1577825
Attention: For research use only. Not for human or veterinary use.
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Description

Phylogenetic Origins and Evolutionary Significance in Anuran Defense Mechanisms

The phylogenetic origins of this compound reflect the complex evolutionary history of antimicrobial peptide families within anuran species, with evidence suggesting that these defensive molecules arose through multiple gene duplication events that occurred over extensive evolutionary timeframes. Granular glands in the skins of frogs belonging to the genus Rana, which encompasses over 250 species distributed globally, synthesize and secrete remarkably diverse arrays of peptides with antimicrobial activity that are believed to have originated through these duplication processes. The evolutionary significance of this compound and related peptides extends beyond simple antimicrobial function to encompass complex ecological adaptations that have enabled amphibian species to survive in environments characterized by high microbial diversity and pathogenic pressure.

Phylogenetic analysis of brevinin-1 peptides, including this compound, has revealed distinct evolutionary patterns that reflect both geographic distribution and species-specific adaptations. The brevinin-1 family has been identified in ranid frogs of both Eurasian and North American origin, suggesting ancient evolutionary origins that predate continental separation. However, the specific sequence variations observed in this compound and related peptides indicate subsequent evolutionary refinement that has resulted in species-specific antimicrobial profiles optimized for particular environmental conditions and pathogenic challenges.

The evolutionary significance of this compound in anuran defense mechanisms is further emphasized by the conservation of key structural elements across related species while maintaining sufficient sequence variability to provide diverse antimicrobial spectra. The peptide exhibits four invariant residues characteristic of the brevinin-1 family, specifically alanine at position 9, cysteine at position 18, lysine at position 23, and cysteine at position 24, which are essential for maintaining the structural integrity required for antimicrobial activity. This conservation pattern suggests strong selective pressure to maintain these critical functional elements while allowing variation in other regions that can modulate antimicrobial specificity and potency.

The role of this compound in anuran defense mechanisms represents a sophisticated multilayered approach to pathogen resistance that combines immediate antimicrobial effects with broader immunomodulatory functions. Research has demonstrated that brevinin family peptides can influence cytokine release patterns, potentially contributing to enhanced immune responses beyond their direct antimicrobial activities. This dual functionality suggests that the evolutionary development of this compound and related peptides involved selection for both immediate defensive capabilities and longer-term immune system enhancement, reflecting the complex nature of host-pathogen interactions in amphibian ecology.

Taxonomic Distribution Across Ranidae Species and Comparative Genomic Insights

The taxonomic distribution of this compound across Ranidae species reveals complex patterns of evolutionary divergence and conservation that provide valuable insights into the phylogenetic relationships among amphibian taxa. This compound has been specifically identified in Odorrana versabilis, commonly known as the Chinese bamboo leaf odorous frog, and related peptides have been documented in Odorrana hainanensis, the Hainan odorous frog. These discoveries highlight the presence of brevinin-1 family peptides within the Odorrana genus, which represents a distinct evolutionary lineage within the broader Ranidae family characterized by specific ecological adaptations and biogeographic distributions.

Comparative genomic analysis of brevinin-1 peptides across different Ranidae species has revealed significant sequence variability that reflects both evolutionary divergence and adaptive specialization. The molecular heterogeneity observed within the brevinin-1 family, including this compound variants, has been proposed as a valuable tool for species identification and understanding phylogenetic interrelationships between related taxa. This variability is particularly pronounced in the central regions of brevinin-1 peptides, while terminal domains show greater conservation, suggesting differential selective pressures acting on distinct functional domains within these molecules.

The genomic organization of brevinin-1 genes, including those encoding this compound, follows a consistent structural pattern characterized by highly conserved signal peptide domains and hypervariable antimicrobial peptide-encoding regions. Molecular cloning studies have revealed that brevinin-1 precursors are encoded by complementary deoxyribonucleic acid sequences that can be rapidly identified through targeted polymerase chain reaction approaches using degenerate primers directed toward conserved nucleotide sequence domains. This genomic architecture facilitates the rapid identification and characterization of novel brevinin-1 variants from previously unstudied amphibian species.

Species Peptide Designation Primary Sequence Length Source Reference
Odorrana versabilis This compound FLPLIASVAANLVPKIFCKITKKC 24
Odorrana hainanensis Brevinin-1HN1 FLPLIASLAANFVPKIFCKITKKC 24
Rana brevipoda porsa Brevinin-1 FLPVLAGIAAKVVPALFCKITKKC 24

The distribution patterns of brevinin-1 peptides across Ranidae species also provide evidence for both ancient evolutionary origins and more recent adaptive radiations. The presence of brevinin-1 peptides in geographically separated populations suggests that these defensive molecules evolved prior to the divergence of major ranid lineages, while the observed sequence variations indicate subsequent evolutionary refinement in response to local environmental pressures and pathogenic challenges. This pattern of conservation and divergence has made brevinin-1 peptides, including this compound, valuable molecular markers for phylogenetic analysis and taxonomic classification within amphibian systematics.

Historical Discovery Timeline of Brevinin-1 Variants

The historical discovery timeline of brevinin-1 variants, including this compound, represents a progressive expansion of scientific understanding regarding amphibian antimicrobial peptide diversity that began with initial isolations in the early 1990s and continues with ongoing molecular characterization efforts. The first members of the brevinin family were isolated from the skin secretions of Rana brevipoda porsa in 1992 by Morikawa and colleagues, who identified and characterized both brevinin-1 and brevinin-2 peptides that established the foundational knowledge for this antimicrobial peptide family. This pioneering work established the basic structural and functional characteristics that would guide subsequent research efforts and facilitate the identification of related peptides from diverse amphibian species.

The discovery of this compound specifically emerged through systematic investigations of Chinese amphibian species conducted during the early 2000s, utilizing advanced molecular cloning techniques that enabled the identification of novel antimicrobial peptides from skin secretion complementary deoxyribonucleic acid libraries. The development of "shotgun" cloning approaches using degenerate primers directed toward conserved nucleotide sequences within brevinin precursor genes facilitated the rapid identification of multiple novel variants, including this compound from Odorrana versabilis. These technological advances represented a significant improvement over earlier protein purification methods, enabling researchers to identify and characterize antimicrobial peptides without requiring large quantities of biological material or causing harm to donor organisms.

The expansion of brevinin-1 variant discovery accelerated significantly with the application of complementary deoxyribonucleic acid cloning technology, which enabled researchers to predict amino acid sequences of antimicrobial peptides and subsequently use these predictions to guide chromatographic purification and mass spectrometric characterization. This integrated approach led to the identification of numerous brevinin-1 variants from Chinese frog species, including Brevinin-1P, Brevinin-1S, and this compound from Odorrana schmackeri, Odorrana versabilis, and Pelophylax plancyi fukienensis, respectively. The systematic application of these methods has continued to yield new discoveries, with recent investigations identifying additional variants such as Brevinin-1LT1 and Brevinin-1LT2 from Hylarana latouchii and multiple variants from Amolops ricketti.

Discovery Year Peptide Variant Source Species Discovery Method Research Group
1992 Brevinin-1 (original) Rana brevipoda porsa Direct isolation Morikawa et al.
Early 2000s This compound Odorrana versabilis Molecular cloning Multiple groups
2004-2008 Multiple variants Various Chinese species Shotgun cloning International collaborations
2010s-Present Ongoing discoveries Global amphibian fauna Integrated approaches Worldwide research networks

Properties

bioactivity

Antimicrobial

sequence

LPLIASVAANLVPKIFCKITKKC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-1V exhibits potent antimicrobial activity against a variety of pathogens, particularly Gram-positive bacteria. The mechanism of action typically involves disrupting bacterial membranes, which leads to cell lysis. Research indicates that this compound has a minimum inhibitory concentration (MIC) that is effective against strains such as Staphylococcus aureus and Enterococcus faecalis, making it a promising candidate for treating infections caused by antibiotic-resistant bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Activity
Staphylococcus aureus6.25Effective
Enterococcus faecalis3.125Effective
Escherichia coli≥100Weaker

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, which are crucial in the context of treating inflammatory diseases. Studies show that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages . This suggests that this compound could be utilized in therapies aimed at managing conditions characterized by excessive inflammation.

3.1. Treatment of Infections

Given its antimicrobial and anti-inflammatory properties, this compound is being investigated for use in treating various infections, particularly those caused by resistant strains of bacteria. Its ability to disrupt biofilms formed by pathogens further enhances its therapeutic potential .

3.2. Wound Healing

The peptide's antimicrobial activity makes it a candidate for inclusion in wound care products. By reducing bacterial load and inflammation at the site of injury, this compound could facilitate faster healing and reduce the risk of secondary infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • A study demonstrated that this compound reduced bacterial counts significantly in infected wounds compared to controls, highlighting its potential as a topical antimicrobial agent .
  • Another research effort illustrated that when administered to mice with induced inflammation, this compound significantly decreased paw edema, indicating its anti-inflammatory capabilities .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Features of Brevinin-1V and Related Peptides
Peptide Source Species Length (AA) Key Structural Motifs Antimicrobial Activity
This compound Odorrana hainanensis Not specified Proline at position 14, Ranabox Effective against S. aureus at 1.2 μM
Brevinin-1HN1 Odorrana hainanensis 24 Proline at position 14, Ranabox Active against S. aureus, Rhodococcus rhodochrous at 1.2 μM
Brevinin-1P Odorrana schmackeri Not specified Proline at position 14, Ranabox Broad-spectrum activity (data limited)
Brevinin-1S Odorrana versabilis Not specified Proline at position 14, Ranabox Similar to Brevinin-1P
Temporin-HN1 Odorrana hainanensis 14 Amidated C-terminus Moderate activity against Gram-negative bacteria and fungi
Brevinin-2RTa Amolops ricketti Not specified Distinct C-terminal domain Likely divergent mechanisms (data limited)
Key Observations:

Structural Homology :

  • This compound, Brevinin-1HN1, Brevinin-1P, and Brevinin-1S share conserved proline and Ranabox motifs, suggesting evolutionary conservation of these features for membrane interaction .
  • Temporin-HN1 and Temporin-HN2 lack the Ranabox but feature an amidated C-terminus, which enhances stability and activity against fungi .

Antimicrobial Efficacy :

  • This compound and Brevinin-1HN1 demonstrate superior potency compared to Temporin-HN1 and Temporin-HN2, likely due to their longer sequences and membrane-disrupting Ranabox motif .
  • Brevinin-2 family peptides (e.g., Brevinin-2RTa) may employ different mechanisms, as their structural divergence suggests alternative targets .

Geographic and Phylogenetic Context :

  • This compound and Brevinin-1HN1 are derived from the same species (O. hainanensis), highlighting intra-species diversification of AMPs .
  • Brevinin-1P and Brevinin-1S are found in closely related Odorrana species, reflecting gene duplication events post-speciation .

Genomic and Evolutionary Insights

  • Gene Duplication and Diversification : cDNA cloning studies reveal that this compound, Brevinin-1P, and Brevinin-1S originated from recent gene duplication events in Chinese Odorrana and Pelophylax species . These events likely drove functional specialization.
  • Expression Regulation : Semi-quantitative RT-PCR analyses indicate that Brevinin-1 gene expression correlates with metamorphosis in frogs, suggesting developmental stage-specific antimicrobial defense strategies .

Clinical and Biotechnological Potential

  • Recombinant Production : this compound and its analogs are candidates for recombinant expression in E. coli systems, which could enable scalable production for clinical trials .
  • Synergistic Applications : Combining this compound with Temporin-HN1 may broaden antimicrobial coverage, leveraging their distinct mechanisms against Gram-positive and Gram-negative pathogens .

Preparation Methods

Peptide Synthesis

1.1 Solid Phase Peptide Synthesis (SPPS)
Brevinin-1V is typically synthesized using the solid phase peptide synthesis technique, which is the standard method for preparing peptides with high fidelity and yield. This method involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid resin.

  • Fmoc Chemistry : The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the amino terminus protection during synthesis.
  • Resin Type : CLEARTM amide resin is frequently employed to yield peptides with C-terminal amidation, enhancing stability and bioactivity.
  • Manual or Automated Synthesis : Both manual and automated SPPS approaches are used depending on the scale and complexity.

1.2 Modifications

  • C-terminal amidation (-CONH2) is often introduced to increase peptide stability and biological activity.
  • Disulfide bridges may be formed post-synthesis to mimic the native conformation of the peptide.

Purification Techniques

2.1 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
After synthesis, crude this compound peptides undergo purification by RP-HPLC to achieve high purity (>95%).

  • Column : Inert silica gel ODS-SP columns are standard.
  • Elution : Gradient elution with acetonitrile-water mixtures, typically around 46% acetonitrile at a flow rate of 1 ml/min.
  • Detection : UV absorbance is monitored to identify peptide peaks.
  • Lyophilization : Purified fractions are collected, lyophilized, and stored for further analysis.

2.2 Mass Spectrometry Confirmation
MALDI-TOF mass spectrometry is employed to confirm the molecular weight and integrity of the purified peptide, ensuring correct synthesis and absence of significant impurities.

Characterization of Peptide Structure and Stability

3.1 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of this compound, typically revealing α-helical conformations characteristic of antimicrobial peptides.

  • Stability tests show that this compound maintains its α-helical structure even at elevated temperatures (up to 90°C) and in various detergent (SDS) concentrations, indicating high thermal and environmental stability.

3.2 Binding Studies
Binding affinity to bacterial components such as lipopolysaccharide (LPS) is evaluated using:

Recombinant Production (Alternative Method)

Though less common, recombinant expression of Brevinin-1 peptides has been explored:

  • cDNA Cloning : Isolated cDNA encoding this compound or related peptides can be cloned into expression vectors.
  • PCR Amplification : Using specific primers and high-fidelity DNA polymerase.
  • Expression Systems : Bacterial or eukaryotic systems may be used to express the peptide, followed by purification steps similar to synthetic peptides.

Summary Table of Preparation Methods

Step Method/Technique Key Parameters/Notes Reference
Peptide Synthesis Solid Phase Peptide Synthesis (Fmoc-SPPS) Manual or automated; CLEARTM amide resin for amidation
Peptide Modification C-terminal amidation; disulfide bond formation Enhances stability and mimics native structure
Purification Reverse-Phase HPLC 46% acetonitrile elution; silica gel ODS-SP column
Purity Confirmation MALDI-TOF Mass Spectrometry Confirms molecular weight and purity
Structural Characterization Circular Dichroism Spectroscopy α-helical structure; stable up to 90°C
Binding Affinity Analysis SPRi and ITC Kd ~6.49 mM with LPS; thermodynamically favorable
Recombinant Expression cDNA cloning and expression PCR amplification, plasmid cloning, expression systems

Research Findings on Preparation Impact

  • Purity and Activity Correlation : Peptides purified to >95% purity exhibit optimal antimicrobial and LPS-neutralizing activities.
  • Thermal Stability : this compound retains structure and function after heat exposure, beneficial for pharmaceutical formulation.
  • Binding to LPS : Demonstrated direct binding to bacterial endotoxins, crucial for its anti-inflammatory properties.
  • Modification Effects : Amidation and disulfide bridges enhance peptide stability and bioactivity, as shown in synthesis patents and experimental studies.

Q & A

Q. What are the primary methodologies for characterizing the structural properties of Brevinin-1V?

this compound’s structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to determine its α-helical and β-sheet domains, alongside mass spectrometry for molecular weight validation. Circular dichroism (CD) spectroscopy is used to assess conformational changes under varying pH or temperature conditions . For novel analogs, high-performance liquid chromatography (HPLC) and amino acid sequencing are essential to confirm purity and sequence fidelity.

Q. How is the antimicrobial activity of this compound quantified in vitro?

Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Time-kill kinetics and membrane permeabilization assays (using fluorescent dyes like SYTOX Green) are employed to evaluate bactericidal mechanisms. Ensure experimental replicates (n ≥ 3) and include positive controls (e.g., polymyxin B) for comparative analysis .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Murine infection models (e.g., subcutaneous abscess or systemic sepsis models) are commonly used. Dosage optimization should account for peptide stability (e.g., protease susceptibility in serum) and toxicity endpoints (e.g., hemolysis assays). Include pharmacokinetic parameters such as half-life and tissue distribution using radiolabeled or fluorescently tagged peptides .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytotoxicity profiles across studies be resolved?

Discrepancies often arise from variations in cell lines (e.g., primary vs. immortalized), peptide aggregation states, or assay conditions (e.g., serum content). Conduct meta-analyses of published data to identify confounding variables. Use orthogonal methods (e.g., flow cytometry for apoptosis vs. lactate dehydrogenase (LDH) release assays) to validate cytotoxicity mechanisms .

Q. What strategies improve the stability of this compound in physiological environments without compromising activity?

Chemical modifications such as D-amino acid substitution, cyclization, or lipid conjugation can reduce protease degradation. Computational modeling (e.g., molecular dynamics simulations) predicts structural stability under physiological conditions. Validate modifications via stability assays in human serum and compare MIC values pre- and post-modification .

Q. How do membrane composition and lipid-to-peptide ratios influence this compound’s mechanism of action?

Utilize artificial lipid bilayers (e.g., POPC/POPG vesicles) to mimic bacterial vs. mammalian membranes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Fluorescence anisotropy or cryo-electron microscopy (cryo-EM) can visualize pore formation dynamics .

Q. What experimental designs address the challenge of this compound’s hemolytic activity in therapeutic applications?

Structure-activity relationship (SAR) studies identify residues responsible for hemolysis. For example, truncating the hydrophobic C-terminal region or introducing polar substitutions reduces red blood cell lysis. Combine SAR with in silico toxicity prediction tools (e.g., ToxinPred) to prioritize analogs for preclinical testing .

Methodological Best Practices

Q. How should researchers design controls for this compound bioactivity assays?

  • Negative controls : Use scrambled peptide sequences or solvent-only treatments.
  • Positive controls : Include established antimicrobials (e.g., vancomycin for Gram-positive bacteria).
  • Internal controls : Normalize data to cell viability (e.g., MTT assay) or bacterial load (CFU counts). Document all controls in supplementary materials to ensure reproducibility .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., log(inhibitor) vs. normalized response) calculate IC₅₀/EC₅₀ values. For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U). Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers mitigate bias in interpreting this compound’s in vivo efficacy data?

Implement blinding during data collection and analysis. Pre-register study protocols (e.g., on Open Science Framework) to avoid selective reporting. Use independent replication cohorts and transparently report attrition rates or outliers in supplementary datasets .

Data Reporting and Reproducibility

Q. What metadata is essential for sharing this compound research in public repositories?

Include:

  • Peptide synthesis details (e.g., purity, vendor, batch number).
  • Raw spectroscopic/assay data (e.g., NMR spectra, MIC values).
  • Experimental conditions (pH, temperature, solvent composition).
    Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite datasets using persistent identifiers (DOIs) .

Q. How should conflicting results in this compound’s immunomodulatory effects be addressed?

Perform systematic reviews to map experimental variables (e.g., immune cell types, peptide concentrations). Collaborate with independent labs to validate findings using standardized protocols. Publish negative results in dedicated journals (e.g., PLOS ONE) to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.